molecular formula C14H17F3N6OS B6457028 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2549011-33-6

4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No. B6457028
CAS RN: 2549011-33-6
M. Wt: 374.39 g/mol
InChI Key: AJFIIOXLQJOWLV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiadiazole ring, a pyrimidine ring, a piperazine ring, a methoxymethyl group, and a trifluoromethyl group. These functional groups suggest that the compound could have a variety of potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the formation of the thiadiazol and pyrimidine rings through cyclization reactions, followed by the introduction of the piperazine ring through a substitution or coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic thiadiazol and pyrimidine rings, along with the piperazine ring. The electron-donating methoxymethyl group and electron-withdrawing trifluoromethyl group could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could undergo substitution reactions, while the thiadiazol and pyrimidine rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxymethyl and trifluoromethyl groups could increase its solubility in polar solvents .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the one , have demonstrated antiviral potential. For instance:

Neuroprotective Properties

Triazole-pyrimidine hybrid compounds, structurally related to our compound, have shown promise as neuroprotective agents . These properties are crucial for potential therapeutic interventions in neurodegenerative diseases.

Anti-Inflammatory Effects

The same triazole-pyrimidine hybrids also exhibit anti-inflammatory properties . Inflammation plays a pivotal role in various diseases, and compounds like ours may offer novel therapeutic avenues.

Opioid Receptor Modulation

While not directly related to the indole scaffold, it’s worth noting that 2-Methyl AP-237 , a synthetic opioid, has structural similarities to our compound . Opioid receptors play essential roles in pain management and other physiological processes.

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the functional groups present, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-(methoxymethyl)-5-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6OS/c1-9-18-10(14(15,16)17)7-12(19-9)22-3-5-23(6-4-22)13-20-11(8-24-2)21-25-13/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFIIOXLQJOWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)COC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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